Latarcin-2b
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFGKLIKKFGRKAISYAVKKARGKN |
Origin of Product |
United States |
Origin, Isolation, and Biosynthesis of Latarcin 2b
Natural Source Identification and Characterization: Lachesana tarabaevi Spider Venom
Latarcin-2b, along with other latarcins, is naturally found in the venom of the spider Lachesana tarabaevi, a member of the Zodariidae family, commonly known as "ant spiders". nih.gov The venom of this spider is a complex mixture containing at least 100 different peptides. nih.gov The initial discovery and characterization of latarcins involved the purification of these peptides from the crude venom using techniques such as high-performance liquid chromatography (HPLC). nih.govmdpi.com Subsequent analysis using mass spectrometry and amino acid sequencing established the primary structures of these novel peptides. mdpi.com
Latarcins, including this compound, were identified as short, linear peptides. capes.gov.brnih.gov They are part of a larger family of cytolytic peptides found in the venom that are believed to work synergistically with neurotoxins to paralyze prey. nih.gov While initially unstructured in aqueous solutions, latarcins adopt an alpha-helical conformation in membrane-mimicking environments, a key characteristic of their membrane-disrupting activity. nih.govresearchgate.net
Precursor Protein Analysis and Gene Expression
The production of this compound and its counterparts is a genetically encoded process involving precursor proteins that undergo significant modification.
Identification of Lachesana tarabaevi mRNA for this compound Precursor (pLtc 2b)
Analysis of the expressed sequence tags (ESTs) from the venom glands of Lachesana tarabaevi was instrumental in identifying the mRNA sequences that code for the precursor proteins of latarcins. nih.govcapes.gov.br This transcriptomic approach allowed researchers to deduce the complete amino acid sequences of the precursor proteins, termed pLtc, including the precursor for this compound (pLtc2b). researchgate.netresearchgate.net These precursor proteins are significantly larger than the final, mature peptides. nih.gov
Characterization of Precursor Protein Structures: Simple, Binary, and Complex Architectures
The precursor proteins of latarcins exhibit a fascinating diversity in their architecture, which can be categorized into three main types: simple, binary, and complex. capes.gov.brresearchgate.net This structural variation highlights the sophisticated molecular strategies employed by the spider to generate a diverse arsenal (B13267) of venom peptides. researchgate.net
Simple Precursors: These have a conventional prepropeptide structure. Following a signal peptide, a propeptide region is followed by a single mature latarcin peptide sequence and a stop codon. nih.govresearchgate.net
Binary Precursors: In this architecture, the precursor protein is designed to produce two mature latarcin peptides. These are connected by a linker sequence. nih.govresearchgate.net An example is the precursor that yields Latarcin-6a and Latarcin-6b. nih.gov
Complex Precursors: These are the most elaborate, capable of producing multiple copies of peptides of different types from a single precursor. For instance, the precursors for Latarcin-4a and Latarcin-4b also lead to the release of several repetitive polypeptide elements (RPEs). nih.gov
This modular design allows for the efficient production of a variety of active peptides from a limited number of genes. researchgate.net
| Precursor Type | Number of Mature Peptides | Description |
| Simple | One | Contains a single copy of a mature latarcin peptide. nih.govresearchgate.net |
| Binary | Two | Contains two mature latarcin peptides separated by a linker. nih.govresearchgate.net |
| Complex | Multiple (different types) | Contains a mature latarcin and multiple repetitive polypeptide elements (RPEs). nih.govresearchgate.net |
Genetic Basis of Latarcin Diversity within the Family
The diversity observed in the latarcin family of peptides is a direct result of the genetic framework that encodes them. The existence of simple, binary, and complex precursor structures demonstrates that mechanisms such as gene duplication and intragene duplications have likely played a role in the evolution of this peptide family. researchgate.net This genetic plasticity allows the spider to generate a wide array of venom components, likely enhancing its ability to subdue a variety of prey and respond to different ecological pressures. researchgate.net The homology and slight variations among different latarcins suggest a common evolutionary origin and subsequent diversification. nih.gov
Biosynthetic Pathway Elucidation
The transformation from a large precursor protein to a functional this compound peptide involves a precise series of molecular events, primarily centered around signal peptides and post-translational processing.
Role of Signal Peptides and Post-Translational Processing
The biosynthesis of this compound begins with the translation of its corresponding mRNA into a precursor protein. nih.gov This precursor contains a crucial N-terminal sequence known as a signal peptide . mdpi.comresearchgate.net
Signal Peptides: These short amino acid sequences, typically 15-30 residues long, act as a molecular "address tag". avenuebiosciences.com Their primary function is to direct the newly synthesized precursor protein to the endoplasmic reticulum (ER), initiating its entry into the secretory pathway. avenuebiosciences.comwikipedia.org Once the precursor is correctly targeted, the signal peptide is cleaved off by a specific enzyme called signal peptidase. nih.govfrontiersin.org This is a critical first step in the maturation process.
Post-Translational Processing: Following the removal of the signal peptide, the remaining proprotein undergoes further processing. The precursor proteins for latarcins contain acidic prosequences that are also cleaved off post-translationally. nih.govmdpi.com This cleavage is thought to occur at specific sites known as the processing quadruplet motif (PQM) and the inverted PQM (iPQM). nih.gov The PQM is characterized by an Arginine (Arg) residue at the -1 position relative to the cleavage site and Glutamic acid (Glu) residues at positions -2, -3, and/or -4. nih.gov The proteases responsible for this precise cleavage in spider venom are not yet fully identified. nih.gov This final processing step releases the mature and active this compound peptide. nih.govmdpi.com
Mechanisms of Protease-Mediated Maturation and Propeptide Cleavage
The biosynthesis of this compound, like many other venom peptides, involves its initial production as a larger precursor protein. This precursor undergoes a crucial maturation process involving proteolytic cleavage to release the active peptide. This strategy is believed to be a protective measure, preventing the potentially harmful cytolytic effects of the mature peptide within the spider's own cells during synthesis. researchgate.net
Latarcin precursors are generally composed of a signal peptide, a propeptide region, and the mature toxin sequence. researchgate.netmdpi.com The propeptide is typically acidic, containing a high number of negatively charged amino acid residues, which is thought to neutralize the positive charge of the mature peptide, thus inactivating it. researchgate.netmdpi.com
A key element in the proteolytic cleavage is the "Processing Quadruplet Motif" (PQM). This conserved motif, identified at the C-terminus of the propeptide, acts as a recognition site for specific proteases. mdpi.com The PQM is characterized by an Arginine (Arg) residue at the -1 position (just before the start of the mature peptide) and at least one Glutamic acid (Glu) residue at positions -2, -3, or -4. researchgate.netmdpi.com The protease cleaves the precursor C-terminal to this Arg residue, releasing the mature this compound. mdpi.com
While the PQM is a common feature, some spider toxin precursors may utilize a dibasic cleavage motif, such as KR or RR, instead. plos.org The exact proteases responsible for this cleavage in the venom of Lachesana tarabaevi have not been fully characterized. mdpi.com It is also not yet definitively known at what stage of venom production this maturation occurs, for instance, whether it is before or after the peptides are stored in secretory vesicles. researchgate.net However, the presence of heterodimeric toxins linked by disulfide bridges in some venoms suggests that precursor cleavage happens after the formation of these bridges. researchgate.net
An interesting feature of some spider venom peptide precursors is the presence of an "inverted Processing Quadruplet Motif" (iPQM). This motif is a mirror image of the PQM, with an Arg residue at position +1 of the linker and Glu residues at positions +2, +3, or +4. This suggests a similar maturation mechanism for peptides that are part of binary or complex precursors. mdpi.com
Table 1: Key Motifs in Latarcin Precursor Processing
| Motif | Position | Consensus Sequence | Function |
| Processing Quadruplet Motif (PQM) | C-terminus of propeptide | (X)n-E-E-X-R | Protease recognition and cleavage site |
| Inverted Processing Quadruplet Motif (iPQM) | N-terminus of linker | R-E-E-X-(X)n | Protease recognition and cleavage site |
| Data sourced from multiple studies. researchgate.netmdpi.complos.org |
Post-Translational Modifications and Their Research Implications
Following proteolytic cleavage, this compound and other latarcins can undergo further modifications known as post-translational modifications (PTMs). These modifications can significantly impact the peptide's structure, stability, and biological activity. nih.govbiorxiv.orgambiopharm.com
Common PTMs observed in latarcins include:
C-terminal amidation: This occurs in several latarcins, such as Ltc3a, 3b, 4a, 4b, and 5, where a C-terminal glycine (B1666218) residue is converted to an amide group. nih.gov This modification is functionally important, as demonstrated by the significantly lower antimicrobial activity of a synthetic Ltc3b with a C-terminal glycine compared to the amidated version. nih.gov
Formation of pyroglutamic acid: The N-terminal glutamine residues in Ltc6a, 6b, and 6c can be converted to pyroglutamic acid. nih.gov
Cleavage of C-terminal residues: In the case of Ltc1, the C-terminal lysine (B10760008) residue is cleaved off. nih.gov
The study of these PTMs has significant research implications. Understanding how these modifications affect the function of this compound and other latarcins can provide insights into their mechanism of action. For example, the enhanced activity of amidated latarcins suggests this modification is crucial for their antimicrobial efficacy. nih.gov
Furthermore, investigating the enzymes responsible for these PTMs could lead to new avenues for biotechnological applications. ambiopharm.com The ability to replicate these modifications in synthetic peptides could lead to the development of more potent and stable antimicrobial agents. nih.gov
Research into PTMs can also shed light on the evolutionary diversification of venom components. mdpi.com The presence of different PTMs in various latarcins contributes to the vast array of peptides found in the venom of a single spider species, each potentially with a unique role. nih.gov
The investigation of PTMs in latarcins, including this compound, is an active area of research. Techniques such as mass spectrometry are crucial for identifying and characterizing these modifications. researchgate.netnih.gov The functional consequences of these modifications are often studied by comparing the activity of the naturally occurring peptide with that of a synthetic, unmodified version. nih.gov
Table 2: Common Post-Translational Modifications in Latarcins
| Modification | Affected Latarcins | Functional Implication |
| C-terminal Amidation | Ltc3a, Ltc3b, Ltc4a, Ltc4b, Ltc5 | Enhances antimicrobial activity |
| Pyroglutamic Acid Formation | Ltc6a, Ltc6b, Ltc6c | Not fully elucidated |
| C-terminal Lysine Cleavage | Ltc1 | Not significantly different from the unmodified version |
| Data sourced from Kozlov et al. (2006). nih.gov |
Structural Elucidation and Conformational Dynamics of Latarcin 2b
Primary Sequence Analysis and Peptide Architecture (General Latarcin Family)
The latarcin (Ltc) family comprises a diverse group of peptides that are derived from larger precursor proteins through post-translational cleavage. capes.gov.brmdpi.com These precursors can be simple, binary, or complex, sometimes yielding multiple different active peptides. capes.gov.brresearchgate.net The mature peptides are characterized by a net positive charge, ranging from +2 to +10, and a significant proportion of hydrophobic residues. nih.govnih.gov This combination of cationic and hydrophobic characteristics is a hallmark of many antimicrobial peptides and is fundamental to their interaction with cell membranes. nih.govnih.gov
Analysis of amino acid sequences across the family reveals common motifs, particularly in the N-terminal regions, while the C-termini show more diversity. nih.gov Based on sequence properties, the latarcins have been organized into distinct groups. mdpi.comresearchgate.net Latarcin-2b, along with Latarcin-2a, belongs to Group A, which consists of peptides of 25-26 residues with a high net positive charge and no anionic residues. mdpi.comresearchgate.net this compound differs from Latarcin-2a only at the C-terminus, featuring an asparagine residue instead of a histidine. researchgate.net Due to this high degree of similarity, Latarcin-2a is frequently used as a structural and functional model for this compound. researchgate.net
| Peptide | Sequence | Length (Residues) | Net Charge | UniProt ID |
|---|---|---|---|---|
| Latarcin-1 (Ltc 1) | SMGSVSAKKLKNAIKNLGKLFKKWKER | 25 | +7 | Q1ELT9 |
| Latarcin-2a (Ltc 2a) | GLFGKLIKKFGRKAISYAVKKARGKH | 26 | +9 | Q1ELU1 |
| This compound (Ltc 2b) | GLFGKLIKKFGRKAISYAVKKARGKN | 26 | +9 | Q1ELU0 |
| Latarcin-3a (Ltc 3a) | SWKSMAKKLKEYMEKLKQRA | 20 | +6 | Q1ELU3 |
| Latarcin-4a (Ltc 4a) | LKDFVKSMGEKLKQYIQTWKAKFA | 24 | +6 | Q1ELU5 |
Secondary Structure Characterization in Various Environments
In aqueous solutions at neutral pH, latarcins, including Latarcin-2a, are predominantly disordered and lack a stable secondary structure. nih.govnih.govresearchgate.net Circular Dichroism (CD) spectroscopy and ¹H-NMR data confirm that these peptides adopt a random-coil conformation in the absence of a membrane-mimicking environment. nih.gov For Latarcin-2a, the helical content in water is reported to be effectively zero. nih.gov This conformational flexibility in an aqueous environment is a common feature of many membrane-active peptides. nih.govnih.gov
A defining characteristic of the latarcin family is their ability to undergo a significant structural transition upon encountering a membrane-like environment. capes.gov.brnih.govresearchgate.net In the presence of lipid vesicles, organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE), or detergent micelles, latarcins fold into a predominantly α-helical conformation. nih.govmdpi.comnih.gov CD spectroscopy studies show that the α-helical content of Latarcin-2a increases dramatically to approximately 64% in a TFE/water mixture and 40-62% in sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov
This induced helix is amphiphilic, meaning it has a segregated distribution of hydrophobic and hydrophilic residues. nih.gov The hydrophobic amino acids form a nonpolar face that can interact with the lipid acyl chains of a membrane, while the cationic and polar residues form a hydrophilic face that can interact with lipid headgroups and the aqueous surroundings. researchgate.netmdpi.com This amphiphilic α-helical structure is critical for the peptide's ability to bind to and perturb cell membranes. mdpi.comresearchgate.net
High-resolution structural studies of Latarcin-2a in membrane-mimicking environments have revealed a specific "helix-hinge-helix" structural motif. nih.govrcsb.orgacs.org The peptide does not form a single, continuous helix but rather consists of two separate helical regions connected by a flexible linker. rcsb.org For Latarcin-2a, these have been identified as an N-terminal helix (residues ~3-10) and a C-terminal helix (residues ~13-22), separated by a hinge region containing a glycine (B1666218) residue (Gly11). nih.govrcsb.org
The research significance of this motif is profound. The two helices exhibit different hydrophobic properties; the N-terminal helix is distinctly amphiphilic, while the C-terminal helix shows a less clear separation of polar and nonpolar residues. rcsb.org This arrangement creates a hydrophobicity gradient along the peptide's axis. rcsb.orgacs.org This specific structural feature is believed to be crucial for its mechanism of action, facilitating a "carpet-like" disruption of the membrane, where the peptide accumulates on the surface before causing destabilization. rcsb.orgacs.org The helix-hinge-helix fold allows the peptide to adopt a tilted orientation and penetrate into the lipid bilayer. nih.govresearchgate.net
Formation of Amphiphilic α-Helical Structures in Membrane-Mimicking Environments
Computational and Simulation-Based Structural Predictions
Computational methods are vital for predicting the three-dimensional structures of peptides and their interactions with biological membranes, providing insights that can be difficult to obtain through experimental means alone. While the latarcin family has been a subject of such computational studies, research specifically targeting this compound is not prevalent kvinzo.comnih.gov.
A review of the available scientific literature indicates a lack of specific in silico Molecular Dynamics (MD) simulation studies focused on the interaction of this compound with model membranes. MD simulations have been instrumental in understanding the membrane-bound states of other latarcins. For example, simulations of Latarcin-1 have been performed to understand its mechanism acs.orgresearchgate.net. Likewise, computational analyses, including MD simulations, have been applied to Latarcin-2a, revealing a helix-hinge-helix structure where the N-terminal helix is strongly amphiphilic and embeds into the membrane nih.govrcsb.org. These studies are crucial for correlating the peptide's structure with its lytic function nih.gov. However, dedicated MD simulations to elucidate the precise orientation, depth of insertion, and membrane-perturbing effects of this compound have not been published.
Monte Carlo (MC) simulation is a powerful computational technique used for refining peptide structures, often in conjunction with experimental data from methods like Nuclear Magnetic Resonance (NMR) stfc.ac.uknih.gov. This approach has been successfully applied to determine the spatial structures of Latarcin-1 and Latarcin-2a in membrane-mimicking environments acs.orgrcsb.orgnih.gov. For Latarcin-2a, MC simulations in an implicit water-octanol slab were used to refine the NMR-derived structure, confirming a helix-hinge-helix motif researchgate.netrcsb.org. To date, there are no reports of Monte Carlo simulations being specifically employed for the spatial structure refinement of this compound.
The calculation of Molecular Hydrophobicity Potential (MHP) is a theoretical method used to map the hydrophobic and hydrophilic properties onto the surface of a peptide, which is essential for understanding its structure-activity relationship (SAR) researchgate.netrcsb.org. MHP analysis of Latarcin-2a revealed a hydrophobicity gradient along the peptide chain, with the N-terminal helix being significantly more hydrophobic than the C-terminal helix, a feature linked to its "carpet" mechanism of membrane disruption nih.govrcsb.orgnih.gov. Similarly, the distinct hydrophobic pattern of the Latarcin-1 helix, which lacks a gradient, specifies a different, potential-dependent mechanism of action acs.orgnih.gov. Despite the utility of this method for the latarcin family, specific MHP calculations for this compound have not been reported in the literature. Such an analysis would be necessary to predict its membrane interaction mode and compare its structure-activity relationship with that of other latarcins.
Note on Data Tables: The available scientific literature lacks the specific numerical data required to generate detailed, interactive tables for the topics of oligomerization, MD simulations, Monte Carlo simulations, and Molecular Hydrophobicity Potential calculations for the compound this compound.
Molecular Mechanisms and Interactions of Latarcin 2b with Biological Systems
Membrane Interaction Modalities and Permeabilization Mechanisms
Latarcin-2b, like other latarcins, is a cationic and amphipathic peptide that is largely unstructured in aqueous solutions but adopts an α-helical conformation upon encountering a membrane environment. nih.govnih.govnih.gov This structural transition is a key prerequisite for its membrane-disrupting activities.
Investigation of Membrane Destabilization
The primary mechanism of this compound's action involves the destabilization of the plasma membrane. researchgate.netcapes.gov.br Planar lipid bilayer studies have shown that latarcins, in general, cause a scaled membrane destabilization, particularly at physiological membrane potentials. nih.govresearchgate.net This activity is not highly selective, as the peptide can induce lytic effects in a variety of cells, including bacteria and erythrocytes. nih.gov The interaction leads to an increase in membrane permeability, a fundamental aspect of its cytotoxic effects. nih.gov
Elucidation of the "Carpet-Like" Model of Action
The "carpet-like" model is a widely accepted mechanism for the action of many antimicrobial peptides, including latarcins. nih.govresearchgate.netcapes.gov.br In this model, the cationic peptide molecules initially accumulate on the surface of the negatively charged microbial membrane, effectively covering it like a carpet. bioinformatics.org This electrostatic interaction is a critical first step. Once a threshold concentration is reached on the membrane surface, the peptides induce membrane disruption. This can occur through various means, including the displacement of lipids and the subsequent formation of transient pores or micelles, leading to membrane disintegration and cell lysis. bioinformatics.org This model explains the broad-spectrum activity of latarcins, as it relies on the general physicochemical properties of the cell membrane rather than specific protein receptors. nih.gov
Formation of Pores and Transient Lesions: Research into Pore Geometry and Dynamics
While the "carpet-like" model describes the initial interaction, evidence also points to the formation of pores or transient lesions in the membrane. For the related peptide Latarcin-2a (Ltc2a), studies have revealed the formation of small membrane pores approximately 2.0 nm in size in erythrocytes, which can later reorganize into larger openings of about 13 nm. cabidigitallibrary.orgnih.gov In K562 erythroleukemia cells, Ltc2a was found to form pores with a diameter of roughly 3.7 nm. cabidigitallibrary.org These pores exhibit some selectivity, showing greater permeability to anions than cations. cabidigitallibrary.org The formation of these pores disrupts the osmotic balance of the cell, contributing to swelling and eventual lysis. cabidigitallibrary.orgnih.gov It is plausible that this compound employs a similar pore-forming mechanism, creating transient defects that compromise the integrity of the cell membrane.
Influence of Membrane Composition (e.g., Cholesterol, Anionic Lipids) on Interaction
The composition of the target membrane significantly influences the interaction with this compound. The presence of anionic lipids, such as phosphatidylserine (B164497) and phosphatidylglycerol, which are more abundant in microbial and cancer cell membranes compared to healthy eukaryotic cells, facilitates the initial electrostatic attraction of the cationic this compound. nih.govrsc.orgmsu.ru Studies on latarcins have shown that they bind more strongly to anionic liposomes or mixed zwitterionic/anionic liposomes compared to purely zwitterionic ones. msu.ru
Cholesterol, a key component of mammalian cell membranes, has been shown to attenuate the membrane-disrupting activity of Latarcin-2a. nih.gov This protective effect of cholesterol has also been observed for other antimicrobial peptides. plos.org The presence of cholesterol can increase the packing order of the lipid bilayer, making it more resistant to peptide-induced disruption. This may partially explain the higher toxicity of some latarcins towards microbial cells, which lack cholesterol, compared to mammalian cells.
| Component | Effect on Latarcin Interaction | Reference |
| Anionic Lipids | Enhances binding and activity | nih.govrsc.orgmsu.ru |
| Cholesterol | Attenuates membrane disruption | nih.govplos.org |
Cellular Translocation and Cargo Delivery Efficiency (using Latarcin variants)
Beyond membrane disruption, some latarcins and their derivatives have demonstrated the ability to translocate across cell membranes, a characteristic of cell-penetrating peptides (CPPs). While direct studies on this compound are limited, research on a structurally minimized peptide derived from Latarcin 1 (LDP) has shown that when conjugated to a nuclear localization sequence (NLS), it can efficiently translocate across the membrane of HeLa cells. nih.govdaneshyari.comresearchgate.net This chimeric peptide, LDP-NLS, was also capable of delivering a macromolecular protein cargo into the cells. nih.govresearchgate.net This suggests that the latarcin scaffold holds potential for development as a cargo delivery vehicle. kvinzo.com The translocation process is thought to occur through the formation of transient water pores, approximately 2 nm in width, which allow the peptide to gain access to the cytosol. unil.ch
Cellular Targets and Pathways Modulation
Once inside the cell, either through pore formation-associated internalization or direct translocation, latarcins can interact with intracellular components. For Latarcin-2a, studies have shown that after initial pore formation, the peptide can be internalized and accumulate in mitochondria. cabidigitallibrary.orgnih.gov This leads to mitochondrial inactivation and the externalization of phosphatidylserine, a marker for apoptosis, although the cell death induced by Ltc2a appears to be apoptosis-independent. cabidigitallibrary.orgnih.govscielo.br The accumulation of the peptide within the cell contributes to a positive feedback loop, further promoting its uptake and cytotoxic effects. scielo.br While specific intracellular targets for this compound have not been definitively identified, the findings for Latarcin-2a suggest that mitochondria are a likely target, and interference with cellular signaling pathways is a probable consequence of its internalization. nih.govscielo.br
Interaction with Specific Cellular Components (e.g., Inhibition of ATP Synthase by Ltc-3a)
While direct studies on this compound's interaction with ATP synthase are not extensively documented, research on other latarcin peptides provides valuable insights into potential mechanisms. For instance, Latarcin-3a (Ltc-3a) has been shown to inhibit E. coli ATP synthase. frontiersin.orgresearchgate.netfrontiersin.org This inhibition is a key aspect of its antibacterial properties. frontiersin.orgresearchgate.netfrontiersin.org The interaction is thought to occur at the βDELSEED-motif of the ATP synthase, a known binding site for cationic peptides. researchgate.net The binding of peptides like Ltc-3a to this negatively charged motif leads to potent inhibition of the enzyme's activity. researchgate.net Given the structural similarities within the latarcin family, it is plausible that this compound could also interact with and inhibit ATP synthase, though specific studies are needed to confirm this.
Inducement of Intracellular Events (e.g., Mitochondrial Inactivation, PS Externalization by Ltc2a)
Latarcin-2a (Ltc2a), a closely related peptide, has been extensively studied for its ability to induce significant intracellular events. Upon interacting with cells, Ltc2a can be internalized and subsequently accumulates in the mitochondria. nih.govcabidigitallibrary.org This accumulation leads to mitochondrial inactivation, a critical event that can trigger cell death pathways. nih.govcabidigitallibrary.orgscielo.br
Furthermore, Ltc2a induces the externalization of phosphatidylserine (PS). nih.govscielo.br In healthy cells, PS is typically found on the inner leaflet of the plasma membrane. Its exposure on the outer surface is a well-known marker of apoptosis. However, in the case of Ltc2a, this PS externalization occurs independently of the classical apoptotic pathways. nih.govcabidigitallibrary.org This process appears to be part of a positive feedback loop where the initial membrane damage and PS externalization facilitate further peptide internalization and accumulation, ultimately leading to cell death. scielo.br This mechanism has been observed in both erythrocytes and K562 erythroleukemia cells. nih.govscielo.br
Enzymatic Inhibition Studies (e.g., Dengue Protease NS2B-NS3pro by Ltc1)
While specific enzymatic inhibition studies for this compound are limited, research on Latarcin-1 (Ltc1) highlights the potential for these peptides to act as enzyme inhibitors. Ltc1 has demonstrated significant inhibitory activity against the dengue virus NS2B-NS3 protease (NS2B-NS3pro), an essential enzyme for viral replication. nih.gov The inhibition is dose-dependent, and the binding affinity of Ltc1 to the protease has been confirmed through ELISA binding assays. nih.gov
The proposed mechanism involves the hydrophobic residues of Ltc1, such as Leu11, Leu14, Leu18, Trp3, and Trp7, interacting with the hydrophobic residues of the NS3 portion of the protease. nih.gov This binding is thought to either block the substrate's access to the active site or interfere with the function of the NS2B cofactor, which is necessary for the protease's activity. nih.gov These findings suggest that latarcin peptides could be explored as potential antiviral agents due to their enzymatic inhibition capabilities.
Investigation of Other Signaling Pathway Modulations in Model Systems
The interaction of latarcins with cellular membranes can trigger various signaling pathways. While direct modulation of specific signaling pathways by this compound is not yet fully elucidated, the broader class of antimicrobial peptides (AMPs) is known to influence cellular signaling. For example, some AMPs can modulate pathways like the PI3K-Akt and MAPK/ERK signaling pathways, which are crucial for cell proliferation, survival, and division. frontiersin.org
In the context of cancer cells, spider venom peptides have been shown to mediate the mitochondrial death pathway and inactivate the STAT3 pathway. frontiersin.org Another scorpion venom peptide, BmK-M9, has been found to exert anti-tumor effects by modulating the Wnt/β-catenin signaling pathway. researchgate.net Given that Ltc2a induces mitochondrial inactivation, it is conceivable that this compound could also impact similar intracellular signaling cascades that are linked to mitochondrial function and cell fate. nih.govscielo.brfrontiersin.org
Specificity and Selectivity in Molecular Interactions
The specificity and selectivity of latarcins are crucial for their potential therapeutic applications, determining their effectiveness against target cells while minimizing damage to host cells.
Mechanisms Governing Differential Activity Towards Various Cell Types
However, some latarcins, like Ltc2a, exhibit significant hemolytic and cytotoxic activity against mammalian cells, including erythrocytes and cancer cells. nih.govnih.govresearchgate.net This suggests that other factors beyond just charge play a role. For Ltc2a, its interaction with anionic phosphatidylserine (PS) in the outer leaflet of erythrocyte membranes can lead to the formation of lipid-peptide pores and subsequent hemolysis. nih.gov In cancer cells like K562, Ltc2a induces membrane blebbing and the formation of pores that are more permeable to anions. nih.gov The ability of some latarcins to discriminate between different cell types is not absolute, and the mechanisms are complex, involving a combination of peptide properties and cell membrane composition. researchgate.netnih.gov
Correlation of Hydrophobic/Hydrophilic Characteristics with Activity Mechanisms
The balance between hydrophobicity and hydrophilicity, and the resulting amphipathic nature of the α-helical structure, is a key determinant of the activity and mechanism of latarcins. nih.govacs.org The spatial arrangement of hydrophobic and hydrophilic residues dictates how the peptide inserts into and perturbs the lipid bilayer. nih.govacs.org
For example, Ltc1 forms a straight, uninterrupted amphiphilic helix and is thought to act via a mechanism that involves the formation of variable-sized lesions dependent on the membrane potential, without causing gross deterioration of the membrane bilayer. acs.org In contrast, Ltc2a, which has a helix-hinge-helix structure and a hydrophobicity gradient, acts via a "carpet-like" mechanism, where it accumulates on the membrane surface before disrupting it. nih.govacs.org Ltc2a's unique amphiphilic profile, with a coiled-coil-like hydrophobic strip, makes it the most aggressive of the latarcins, leading to indiscriminate permeabilization of both natural and artificial membranes. researchgate.netnih.gov
The degree of hydrophobicity and the specific arrangement of hydrophobic residues also correlate with the hemolytic and antimicrobial activities of the peptides. researchgate.net Generally, peptides with higher hydrophobicity tend to have stronger membrane-disrupting capabilities. frontiersin.org Rationally designing analogs with altered hydrophobic/hydrophilic characteristics is a strategy being explored to enhance selectivity and therapeutic potential. frontiersin.org
Biological Activities and Functional Characterization of Latarcin 2b in Model Systems
Antimicrobial Spectrum and Potency (in vitro research)
Latarcin-2b and its parent family of peptides, the latarcins, have demonstrated a broad spectrum of activity against various microorganisms in laboratory settings. researchgate.netnih.gov
Latarcin peptides exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, often in the low micromolar concentration range. researchgate.netnih.gov Research has confirmed the antimicrobial action of latarcins on strains of both types of bacteria. nih.gov For instance, Latarcin-2a, a closely related peptide, has shown lytic activity against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. iiitd.edu.in Studies on latarcin-3a and its synthetic analogs also demonstrated activity against a panel of Gram-negative and Gram-positive bacteria. frontiersin.orgnih.gov Specifically, analogs of latarcin-3a were effective against Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Gram-negative), and Propionibacterium acnes (Gram-positive). frontiersin.org
The lytic capabilities of latarcins extend to fungal organisms. researchgate.netnih.gov Early research indicated that latarcins, as a group, are active against yeast cells at micromolar concentrations. researchgate.net Specifically, Latarcin-3a has been shown to possess antifungal activity against Pichia pastoris and Saccharomyces cerevisiae. frontiersin.orgnih.gov More recent investigations have focused on the antifungal potential of latarcin variants against filamentous fungi, such as Fusarium solani, demonstrating effective activity against both spores and hyphae. kvinzo.com
The potency of antimicrobial agents is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. wikipedia.orgcreative-diagnostics.combmglabtech.com
Research on latarcin peptides has involved the determination of these values against various bacterial strains. For synthetic peptides derived from latarcin-3a, MIC values were found to be between 4 and 128 µg/ml against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a latarcin-3a analog, Lt-MAP2, showed an MIC of 8 µg/ml against A. baumannii and 64 µg/ml against P. acnes. frontiersin.org Another analog, Lt-MAP3, had MICs of 32 µg/ml against K. pneumoniae and 64 µg/ml against E. coli. frontiersin.org
The following table summarizes the MIC values for various latarcin peptides against different bacterial strains as reported in a study on the membrane interactions of the latarcin family. nih.gov
| Peptide | Bacillus subtilis (Gram-positive) | Staphylococcus xylosus (Gram-positive) | Escherichia coli (Gram-negative) | Acinetobacter sp. (Gram-negative) |
| Ltc1 | 3.1 µM | 3.1 µM | 6.2 µM | 3.1 µM |
| Ltc2a | 3.1 µM | 3.1 µM | 3.1 µM | 3.1 µM |
| Ltc3a | 25 µM | >50 µM | >50 µM | >50 µM |
| Ltc4a | 25 µM | >50 µM | >50 µM | >50 µM |
| Ltc5 | 6.2 µM | 6.2 µM | 6.2 µM | 3.1 µM |
| Ltc6a | >50 µM | >50 µM | >50 µM | >50 µM |
| Ltc7 | >50 µM | >50 µM | >50 µM | >50 µM |
| BP100 (Control) | 3.1 µM | 3.1 µM | 3.1 µM | 1.6 µM |
Data sourced from Figure 3 in "Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom". nih.gov
The MBC is determined as the lowest concentration of the peptide where no bacterial growth is detected after subculturing from the MIC assay. nih.gov Generally, for an agent to be considered bactericidal, the MBC should not be more than four times the MIC. creative-diagnostics.com
Bacterial biofilms present a significant challenge due to their increased resistance to antimicrobial agents. mdpi.com Research has explored the potential of latarcin-derived peptides to inhibit biofilm formation. Synthetic peptides derived from latarcin-3a demonstrated anti-biofilm activity with Minimal Biofilm Inhibitory Concentrations (MBIC) ranging from 4 to 128 µg/ml. nih.gov The MBIC is defined as the lowest concentration that inhibits biofilm formation. ifremer.fr These studies indicate that latarcin peptides not only act on planktonic bacteria but may also interfere with the formation of resilient biofilm communities. nih.gov
Determination of Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) in Research Assays
Antiviral Activity Research (in vitro models)
The potential of peptides as antiviral agents is an active area of research. frontiersin.org Some studies have begun to explore the antiviral properties of peptides, including those with structural similarities to this compound.
Research into the direct antiviral activity of this compound is emerging. Some studies have investigated the potential for various peptides to interfere with viral components, such as the spike protein of SARS-CoV-2, which is crucial for viral entry into host cells. ijbs.com For instance, some host defense peptides are thought to interfere with the interaction between the viral spike protein and the cellular ACE2 receptor. biorxiv.org While specific studies on this compound's direct interaction with the SARS-CoV-2 spike protein are not extensively detailed in the provided search results, the broader field of antimicrobial peptides is being investigated for such properties. biorxiv.org The general approach involves assessing whether a compound can inhibit viral replication or entry, often using pseudovirus systems or live virus assays. ijbs.commdpi.comnih.gov
Inhibition of Viral Proteases (e.g., Dengue Protease NS2B-NS3pro)
Latarcin peptides have demonstrated notable inhibitory effects against viral proteases, specifically the Dengue virus (DENV) protease NS2B-NS3pro. This protease is crucial for the replication of the Dengue virus, as it cleaves the viral polyprotein to release functional viral proteins. nih.govnih.govwho.int The inhibition of this enzyme is a key target for the development of antiviral drugs. nih.govwho.int
Research has shown that Latarcin-1 (Ltc 1) can significantly inhibit the DENV2 NS2B-NS3pro. nih.govresearchgate.net The inhibitory activity of Ltc 1 was found to be temperature-dependent. At a normal physiological human temperature of 37°C, the peptide exhibited an IC₅₀ (half-maximal inhibitory concentration) of 12.68 ± 3.2 μM. nih.govnih.govresearchgate.net Interestingly, at 40°C, a temperature akin to a high fever, the inhibitory effect was more potent, with an IC₅₀ of 6.58 ± 4.1 μM. nih.govnih.govresearchgate.net This suggests that the peptide's efficacy may be enhanced under febrile conditions, which are common during dengue infection. nih.gov
The mechanism of inhibition is believed to involve the binding of the latarcin peptide to the NS2B-NS3 protease, thereby blocking its catalytic activity. nih.gov The reduction in viral load observed in cell-based assays further supports the potential of latarcins as antiviral agents. nih.govnih.govresearchgate.net Studies have also explored the fusion of latarcins with other peptides to enhance their antiviral properties against viruses like the Chikungunya virus. uva.esbiorxiv.org
| Peptide | Target Protease | Temperature (°C) | IC₅₀ (μM) |
| Latarcin-1 (Ltc 1) | Dengue NS2B-NS3pro | 37 | 12.68 ± 3.2 |
| Latarcin-1 (Ltc 1) | Dengue NS2B-NS3pro | 40 | 6.58 ± 4.1 |
Cytolytic Mechanisms in Model Cellular Systems (non-human cell lines)
Latarcin peptides, including this compound, are known for their broad-spectrum lytic activity against various cell types, including bacteria, yeast, and erythrocytes. capes.gov.brresearchgate.netnih.gov These peptides are a component of the venom of the Central Asian spider Lachesana tarabaevi and contribute to its antimicrobial and cytolytic properties. capes.gov.brresearchgate.netnih.gov
The lytic effects are observed at micromolar concentrations. capes.gov.brresearchgate.netscispace.com Latarcins are effective against both Gram-positive and Gram-negative bacteria. capes.gov.brresearchgate.net For instance, Latarcin-3a has shown activity against Arthrobacter globiformis, Bacillus subtilis, and Escherichia coli. researchgate.netfrontiersin.org The antimicrobial activity of the latarcin family varies, with Ltc1 and Ltc2a showing the highest activity. researchgate.netnih.gov
In addition to bacteria, latarcins also exhibit antifungal properties, with lytic effects on yeast cells such as Pichia pastoris and Saccharomyces cerevisiae. researchgate.netscispace.comfrontiersin.org This broad antimicrobial spectrum highlights the non-specific nature of their membrane-disrupting mechanism. nih.gov
Furthermore, many latarcins, including this compound, demonstrate strong hemolytic activity, meaning they can lyse red blood cells (erythrocytes). cpu-bioinfor.org The hemolytic potency varies among the different latarcin peptides, with Ltc2a being one of the most hemolytic. researchgate.netnih.gov This general cytolytic nature is attributed to their ability to destabilize and permeate cell membranes, a mechanism often described by the "carpet-like" model where the peptides accumulate on the membrane surface before disrupting it. capes.gov.brresearchgate.net
| Latarcin Peptide | Target Cell Type | Activity |
| Latarcin Family | Gram-positive Bacteria | Lytic |
| Latarcin Family | Gram-negative Bacteria | Lytic |
| Latarcin Family | Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae) | Lytic |
| This compound | Rabbit Erythrocytes | Strong Hemolytic |
| Latarcin-2a | Human Erythrocytes | High Hemolytic |
The interaction of Latarcin-2a (Ltc2a) with human erythrocytes leads to a series of morphological changes and ultimately, cell lysis. nih.govcabidigitallibrary.org This process involves a time- and stage-dependent reorganization of the erythrocyte membrane. researchgate.net The initial interaction causes the red blood cells to transform from their typical discocyte shape to echinocytes, then to spherocytes, and finally to ghosts, which are the remaining cell membranes after the cytoplasmic contents have been released. nih.govcabidigitallibrary.org
This transformation is accompanied by the formation of pores in the erythrocyte membrane. Initially, small pores with a diameter of approximately 2.0 nm are formed. nih.govcabidigitallibrary.org The formation of these small pores leads to an osmotic imbalance across the cell membrane. nih.govcabidigitallibrary.org Subsequently, these small pores reorganize into larger openings with a diameter of about 13 nm, which remain in the ghost cells. nih.govcabidigitallibrary.org This pore formation is a key step in the hemolytic action of Ltc2a.
Studies on a mutant version of Latarcin-2a, Ltc-2a Mt (with an F10K mutation), showed a suppression of hemolytic activity compared to the wild type, indicating that specific amino acid residues are crucial for this lytic function. igem.org The strong hemolytic activity of this compound against rabbit erythrocytes has also been noted. The detailed study of these peptide-membrane interactions is crucial for understanding their mechanism of action and for potential therapeutic applications, where reducing hemolytic activity while retaining other desired functions is often a goal. actanaturae.ru
Atomic Force Microscopy (AFM) has been instrumental in visualizing the interaction of latarcin peptides with model lipid membranes at the nanoscale. nih.govnih.govucl.ac.be These studies often utilize supported lipid bilayers (SLBs), which are planar lipid membranes deposited on a solid substrate, as a model for cell membranes. nih.govucl.ac.be
Research on Latarcin 2a (Ltc2a) and its derivative, Ltc2aG11A, interacting with supported "raft" lipid bilayers has provided insights into their membrane-disrupting mechanisms. nih.gov Lipid rafts are specialized membrane microdomains enriched in sphingomyelin (B164518) and cholesterol. unimi.it Both Ltc2a and Ltc2aG11A were found to induce the reorganization of these raft model membranes. nih.gov
A key observation was the formation of large pores in the lipid bilayer by the peptides. nih.gov The Ltc2aG11A derivative also induced thinning of the membrane, which is likely due to membrane interdigitation. nih.gov Interestingly, the presence of cholesterol in the membrane was found to reduce the membrane disruption caused by the peptides. nih.gov These AFM studies provide direct visual evidence of the physical damage inflicted by latarcins on lipid bilayers, supporting the proposed pore-forming mechanism of action. nih.govresearcher.life
Latarcin peptides have demonstrated significant cytotoxic activity against various cancer cell lines in vitro, making them subjects of interest for anticancer research. nih.govnih.govkvinzo.com Latarcin-2a (Ltc2a), in particular, has been studied for its effects on human erythroleukemia K562 cells. nih.govcabidigitallibrary.orgnih.govfrontiersin.org
The cytotoxic action of Ltc2a on K562 cells is primarily linked to the destabilization of the plasma membrane. nih.govcabidigitallibrary.org The peptide induces membrane blebbing and cell swelling, ultimately leading to cell death. nih.govcabidigitallibrary.orgscielo.br A key mechanistic feature is the formation of pores in the cancer cell membrane, estimated to be around 3.7 nm in diameter. nih.govcabidigitallibrary.org These pores exhibit a greater permeability to anionic molecules than to cationic ones. nih.govcabidigitallibrary.org
| Cell Line | Peptide | EC₅₀ (μM) | Observed Effects |
| K562 (human erythroleukemia) | Latarcin-2a | 3.3 | Membrane blebbing, cell swelling, pore formation (~3.7 nm), peptide internalization, mitochondrial inactivation, phosphatidylserine (B164497) externalization |
| HeLa (human cervical cancer) | Latarcin-2a Wt | Cytotoxic | Growth inhibition |
| C2C12 (mouse myoblast) | Latarcin-2a Wt | Cytotoxic | Growth inhibition |
Research Methodologies for Latarcin 2b Investigation
Structural Characterization Techniques
To understand the function of Latarcin-2b, a detailed knowledge of its three-dimensional structure is paramount. Various spectroscopic and microscopic techniques are employed to achieve this.
Circular Dichroism (CD) spectroscopy is a fundamental technique used to assess the secondary structure of peptides like latarcins in different environments. jascoinc.com In aqueous solutions, latarcins are typically unstructured. nih.govnih.gov However, in the presence of a membrane-mimicking environment, such as trifluoroethanol (TFE) or lipid vesicles, they adopt a predominantly α-helical conformation. nih.govmdpi.comnih.gov
Solution CD experiments have shown that upon interaction with lipid vesicles, latarcins undergo a structural transition to a largely α-helical state. mdpi.com For instance, in the presence of small unilamellar vesicles composed of DMPC/DMPG (7/3), all seven naturally occurring latarcins, including the closely related Latarcin-2a, demonstrate a high degree of helicity. mdpi.comresearchgate.net This induced folding is a critical step for their membrane-perturbing activity. mdpi.com
Oriented Circular Dichroism (OCD) provides further insights by determining the orientation of the α-helical peptide relative to the lipid bilayer. researchgate.net OCD studies on latarcins in oriented DMPC/DMPG membranes have revealed that the helices can be either bound to the surface of the bilayer or tilted at an oblique angle within it. mdpi.comresearchgate.net For example, Latarcin-2a (Ltc2a), which differs from Ltc2b by a single C-terminal amino acid, is found to be the most tilted peptide among the latarcins. mdpi.comresearchgate.net The sign and intensity of the CD band at 208 nm are characteristic of the helix tilt angle. mdpi.com A strong band indicates a surface-bound helix, while a diminished intensity suggests a tilted orientation. mdpi.com
| Technique | Environment | Key Finding | Reference |
|---|---|---|---|
| Solution CD | Aqueous Buffer | Peptides are largely unstructured. | nih.govnih.gov |
| Solution CD | 50% Trifluoroethanol (TFE) | Peptides fold into α-helical structures. | nih.govmdpi.com |
| Solution CD | DMPC/DMPG Vesicles | All latarcins adopt a highly helical conformation. | mdpi.com |
| Oriented CD | Oriented DMPC/DMPG Bilayers | Reveals helix orientation (surface-bound vs. tilted). Ltc2a is the most tilted. | mdpi.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of peptides in solution and for studying their interactions with membranes. evotec.com
¹H NMR has been instrumental in determining the spatial structure of latarcins, such as Ltc1 and Ltc2a, in detergent micelles, which serve as a membrane mimetic. nih.govrcsb.orgacs.org For Ltc2a, ¹H NMR data revealed a helix-hinge-helix structural motif, with two helical regions connected by a less ordered fragment. rcsb.orgresearchgate.net This hinge region is considered essential for its antimicrobial activity. researchgate.net
¹⁵N NMR , particularly solid-state ¹⁵N-NMR, complements OCD data by providing detailed information about the orientation and dynamics of the peptide within the lipid bilayer. mdpi.comnih.gov By incorporating a ¹⁵N-labeled amino acid into the peptide backbone, researchers can directly probe the alignment of the helix. mdpi.com Solid-state ¹⁵N-NMR results for latarcins confirmed the orientations observed by OCD, with Ltc2a showing a chemical shift indicative of a tilted helix, while other latarcins appeared more surface-bound. mdpi.com
³¹P NMR spectroscopy is used to investigate the effect of the peptide on the phospholipid component of the membrane. nih.govmdpi.comrcsb.org The lineshape of the ³¹P NMR spectrum can indicate the structural integrity of the lipid bilayer. nih.gov For instance, the interaction of Ltc2a with liposomes results in a broad isotropic signal, suggesting that the peptide deteriorates the bilayer structure. nih.gov In contrast, other latarcins may bind to the surface without causing significant structural disruption. nih.govacs.org
| NMR Type | Application | Key Finding for Latarcin Family | Reference |
|---|---|---|---|
| ¹H NMR | 3D structure determination in micelles | Ltc2a has a helix-hinge-helix structure. Ltc1 forms a continuous α-helix. | nih.govrcsb.orgacs.org |
| Solid-State ¹⁵N NMR | Helix orientation in lipid bilayers | Confirms OCD findings; Ltc2a is the most tilted helix. | mdpi.comnih.gov |
| ³¹P NMR | Peptide effect on lipid bilayer integrity | Ltc2a disrupts the bilayer structure, while others like Ltc1 do not. | nih.govacs.org |
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of how peptides interact with and disrupt lipid bilayers in real-time. ucl.ac.uk AFM studies on supported lipid bilayers have provided nanoscale insights into the membrane lytic activity of Latarcin-2a. nih.gov
Upon introduction, Ltc2a induces reorganization of the lipid membrane. nih.gov The peptide has been observed to form large pores in the bilayer, a direct visualization of its membrane-disrupting mechanism. nih.gov These studies have also investigated the influence of membrane composition, finding that cholesterol can lessen the disruptive effects of the peptide. nih.gov By observing the dynamic changes to the membrane surface, AFM provides crucial evidence for the "carpet-like" mechanism of action, where the peptides accumulate on the membrane surface before disrupting it. nih.gov
The primary structure, or amino acid sequence, of the latarcins was originally determined through a combination of amino acid analysis and mass spectrometry. mdpi.com Crude venom from the Lachesana tarabaevi spider was first fractionated using High-Performance Liquid Chromatography (HPLC). mdpi.com The isolated peptides were then subjected to amino acid analysis to determine their amino acid composition. nih.gov
Mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), were then used to determine the precise molecular mass of the peptides and to confirm their sequences. nih.govcreative-proteomics.comlibretexts.org Tandem mass spectrometry (MS/MS) is particularly powerful for de novo sequencing, where the peptide is fragmented and the resulting fragment ions are analyzed to deduce the amino acid order. libretexts.orgmatrixscience.com This combination of techniques was essential for the initial discovery and characterization of the seven distinct latarcin peptides. mdpi.comnih.gov
Atomic Force Microscopy (AFM) for Membrane Lytic Activity
Biophysical Approaches for Membrane Interactions
Understanding how this compound interacts with and permeates cell membranes is key to understanding its biological activity. Biophysical assays provide quantitative data on these interactions.
Dye leakage fluorescent assays are a common method to quantify the ability of a peptide to permeabilize lipid vesicles, which serve as simple models for cell membranes. mdpi.comrcsb.org In this assay, large unilamellar vesicles (LUVs) are prepared with a fluorescent dye and a quencher encapsulated at high concentrations. mdpi.com
When the peptide is added, if it disrupts the vesicle membrane, the encapsulated contents are released and diluted in the surrounding buffer. This dilution separates the dye from the quencher, resulting in an increase in fluorescence that can be monitored over time. mdpi.com This assay has been used to compare the membrane-lytic activity of different latarcins. mdpi.com The results show that Ltc2a is highly effective at inducing leakage from vesicles, causing around 75% leakage in POPC/POPG vesicles. mdpi.com This high activity is consistent with its strong antimicrobial and hemolytic properties. mdpi.comnih.gov In contrast, other latarcins show varying degrees of leakage, which often correlates with their biological activities. mdpi.comresearchgate.net For example, Ltc1 does not induce significant dye leakage, suggesting a different mode of interaction with the membrane compared to Ltc2a. acs.org
| Latarcin Peptide | Vesicle Composition | Observed Leakage (%) | Reference |
|---|---|---|---|
| Ltc2a | POPC/POPG (1/1) | ~75% | mdpi.com |
| Ltc1 | POPC/POPG (1/1) | Low / Negligible | acs.orgresearchgate.net |
| Ltc3a & Ltc4a | POPC/POPG (1/1) | ~20% | researchgate.net |
| Ltc6a & Ltc7 | POPC/POPG (1/1) | ~50% | mdpi.comresearchgate.net |
Planar Lipid Bilayer Studies (e.g., Voltage-Clamp Technique)
Planar lipid bilayer studies are fundamental in assessing the ability of a peptide to form pores or channels within a membrane. This technique involves creating a single, stable lipid bilayer across a small aperture separating two aqueous compartments. umaryland.edu A voltage-clamp amplifier is used to apply a specific membrane potential and measure the resulting ionic current that flows through any channels that form. umaryland.edupsi.ch
In the investigation of latarcins, the voltage-clamp technique has been instrumental. Research comparing different latarcins, such as Latarcin-1 (Ltc1) and Latarcin-2a (Ltc2a), which shares structural similarities with this compound, has revealed distinct mechanisms. For instance, Ltc1 was shown to induce current fluctuations across planar membranes, but only when the applied potential matched the sign of the electrical potential across bacterial inner membranes. acs.org This voltage-dependent activity suggests that the peptide forms variable-sized lesions or pores, a mechanism dependent on the transmembrane potential. acs.org This method allows for the detailed characterization of channel-forming properties, providing insights into the peptide's disruptive capabilities at a molecular level. nih.govresearchgate.net
Vesicle Leakage Assays
Vesicle leakage assays are a common method to quantify the membrane-disrupting activity of peptides. These assays use synthetic lipid vesicles, known as liposomes, which are loaded with a fluorescent dye, such as calcein, at a concentration high enough to cause self-quenching. frontiersin.orgnih.gov When the peptide is introduced, it can disrupt the vesicle membrane, causing the dye to leak out into the surrounding buffer. nih.gov This dilution relieves the quenching, resulting in a measurable increase in fluorescence that correlates with the extent of membrane permeabilization. rsc.org
Studies on latarcins have employed this technique to differentiate their mechanisms. For example, Ltc2a was found to operate via a "carpet mode," where the peptide accumulates on the membrane surface, leading to destabilization and leakage without forming discrete pores. acs.org In contrast, some latarcins, like Ltc1, did not cause significant dye leakage in certain model membranes, suggesting a more specific mechanism of action that might not involve general membrane disruption but rather the formation of smaller, potential-dependent lesions. acs.org The choice of lipid composition for the vesicles is crucial, as it can mimic the charge and fluidity of specific target membranes, such as those of bacteria. frontiersin.orgnih.gov
Fluorescence Microscopy and Flow Cytometry Analysis
To visualize and quantify the interaction of this compound with cells, researchers utilize fluorescence microscopy and flow cytometry. These techniques often involve labeling the peptide with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC). kvinzo.com
Fluorescence Microscopy allows for the direct visualization of peptide localization. Studies using FITC-labeled Latarcin-2a (FITC-Ltc2a) have used advanced techniques like Structured Illumination Microscopy (SIM) to observe the peptide's interaction with bacterial cells. kvinzo.com These images can confirm membrane damage by showing the accumulation and diffusion of other dyes, like Nile Red, which stains the lipid environment. kvinzo.com Epi-fluorescence microscopy has also been used to confirm the penetration of FITC-labeled Latarcin variants into fungal spores. kvinzo.com
Flow Cytometry provides quantitative data on cell populations. phiphilux.com This method can analyze thousands of cells per second, measuring fluorescence intensity on a per-cell basis. copernicus.org It has been used to quantify the percentage of cells that have taken up a fluorescently-labeled peptide or to measure membrane damage by analyzing the uptake of dyes like propidium (B1200493) iodide. kvinzo.com Research on latarcins has used flow cytometry to confirm the penetration of FITC-labeled peptides into fungal spores and to quantify the percentage of bacterial cells with compromised membranes after treatment. kvinzo.com
Table 1: Fluorescence-Based Methodologies for Latarcin Investigation This table is interactive. Click on the headers to sort the data.
| Technique | Purpose | Key Finding for Latarcins | Reference |
|---|---|---|---|
| Fluorescence Microscopy (SIM, Epi-fluorescence) | Visualize peptide interaction and localization with cells. | FITC-Ltc2a damages membranes, confirmed by Nile Red diffusion. FITC-Latarcin variants penetrate fungal spores. | kvinzo.com |
| Flow Cytometry | Quantify peptide uptake and membrane permeabilization in a cell population. | Confirmed penetration of FITC-Latarcin variants into fungal cells and quantified PI uptake in bacteria. | kvinzo.com |
Cell-Based Assays (in vitro research)
Propidium Iodide (PI) Uptake Assays
Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live cells. nih.govcreative-biolabs.com When a cell's membrane integrity is compromised, PI can enter, bind to DNA, and emit a strong red fluorescence. creative-biolabs.com This makes PI uptake a reliable indicator of cell membrane damage and cell death. nih.gov
This assay has been crucial in confirming the membrane-disrupting activity of latarcins. kvinzo.com Studies on Methicillin-resistant Staphylococcus aureus (MRSA) treated with various latarcins, including Ltc2a, showed significant PI uptake. kvinzo.com Flow cytometry analysis revealed that after a one-hour treatment, approximately 50% or more of the bacterial cells became permeable to PI, confirming that these peptides act by damaging the cell membrane. kvinzo.com
Time-Kill Kinetics Assays
Time-kill kinetics assays are performed to determine the rate at which an antimicrobial agent kills a microbial population. emerypharma.com This is achieved by incubating the microbes with the agent at various concentrations and measuring the number of viable cells (Colony Forming Units, CFU/mL) at different time points. biorxiv.orgnih.gov A substance is typically considered bactericidal if it causes a ≥3-log10 (or 99.9%) reduction in the CFU/mL. emerypharma.com
These assays have demonstrated the rapid microbicidal effect of latarcins. kvinzo.com For Latarcin-2a (Ltc2a), a rapid killing rate was observed, with a reduction of approximately 5 log units in the bacterial population after just two hours of treatment. kvinzo.com For most other latarcins, the population size was reduced to nearly a 100% kill (Log1) after six hours of treatment, highlighting their potent bactericidal nature. kvinzo.com
Table 2: Time-Kill Kinetics of Latarcin-2a (Ltc2a) This table is interactive. Click on the headers to sort the data.
| Time Point | Population Reduction (Log CFU/mL) | Reference |
|---|---|---|
| 2 hours | ~5 | kvinzo.com |
| 6 hours | Approaching ~Log1 (near 100% kill) | kvinzo.com |
Metabolic Activity Assessment (e.g., MTT Assay)
The MTT assay is a colorimetric method used to assess a cell's metabolic activity, which can serve as an indicator of cell viability, proliferation, or cytotoxicity. wikipedia.org The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) precipitate. abcam.compromega.com.br The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is generally proportional to the number of metabolically active cells. dergipark.org.trnih.gov
While specific MTT assay data for this compound is not detailed in the provided context, this type of assay is a standard method for evaluating the in vitro cytotoxic or anticancer properties of peptides. kvinzo.com The principle relies on the fact that only viable cells with active mitochondria and other cellular compartments can perform the MTT reduction. abcam.com Therefore, a decrease in metabolic activity measured by the MTT assay after treatment with a compound like this compound would suggest a cytotoxic or cytostatic effect.
Peptide Synthesis and Modification Strategies
The investigation of this compound and its analogs heavily relies on chemical synthesis and targeted modifications to understand their structure-function relationships and to enhance their therapeutic potential. These strategies allow researchers to produce the peptides in sufficient quantities for detailed study and to systematically alter their properties.
Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing latarcins and their derivatives. proteogenix.science This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.combachem.com The process begins by anchoring the C-terminal amino acid to the resin. Subsequently, a cycle of deprotection of the N-α-amino group and coupling of the next protected amino acid is repeated until the desired sequence is assembled. bachem.com Reagents are used in large excess to drive the reactions to completion, and byproducts are easily removed by washing the resin. proteogenix.sciencepeptide.com
For the synthesis of latarcins, the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed. nih.gov The Fmoc protecting group is stable under acidic conditions but can be removed with a weak base, such as piperidine. proteogenix.science This orthogonality is crucial as the side-chain protecting groups and the final cleavage of the peptide from the resin are typically performed under acidic conditions. csic.es For longer and more complex peptides like Latarcin-6a and Latarcin-7, a low-load Wang resin may be used to improve the yield of the desired product. nih.gov The successful synthesis of all seven naturally occurring latarcins has been achieved using SPPS, enabling detailed biophysical and biological characterization. nih.govresearchgate.net
Rational Design of Peptide Analogs
Rational design is a key strategy to optimize the properties of natural peptides like latarcins, aiming to enhance their activity, selectivity, and stability. nih.govnih.gov This approach involves making specific modifications to the amino acid sequence based on an understanding of the peptide's structure and mechanism of action. nih.gov
A study focused on Latarcin-3a (Ltc-3a) provides a clear example of this methodology. nih.gov Researchers designed three new analogs—Lt-MAP1, Lt-MAP2, and Lt-MAP3—based on the α-helical region of the parent peptide. The design process involved:
Sequence Truncation: The analogs were created from a shorter, 13-amino acid segment of Ltc-3a. nih.gov
Physicochemical Modifications: The primary goal was to adjust the peptide's amphipathicity, charge, hydrophobicity, and hydrophobic moment. This was achieved by substituting specific amino acid residues. For instance, alanines were replaced with leucines to increase hydrophobicity, and glutamic acids were substituted with lysines to increase the net positive charge. nih.gov
Structural Analysis: Helical wheel diagrams were used to visualize the rearrangement of hydrophilic and hydrophobic residues, ensuring an optimized amphipathic structure. nih.govresearchgate.net
These rationally designed analogs exhibited distinct biological activities. For instance, Lt-MAP3 showed the best antibacterial activity, while Lt-MAP2 was the most effective against tumor cells, demonstrating that rational design can be used to generate multifunctional peptides with tailored therapeutic profiles. nih.gov
Table 1: Physicochemical Properties of Latarcin-3a and its Designed Analogs
| Peptide | Sequence | Length (Residues) | Net Charge | Hydrophobicity (%) | Hydrophobic Moment |
| Ltc-3a | SWKSMAKKLKEYMEKLKQRA | 20 | +6 | 35 | 0.575 |
| Lt-MAP1 | MAKKLKEYLEKLK | 13 | +4 | 46 | 0.701 |
| Lt-MAP2 | MAKKLKKYMKKIK | 13 | +6 | 38 | 0.635 |
| Lt-MAP3 | MALKLKKYLKKIK | 13 | +5 | 53 | 0.687 |
| Data sourced from de la Fuente-Núñez et al. (2021). nih.gov |
Site-Directed Mutagenesis and Amino Acid Substitutions (e.g., Glycine (B1666218) to Alanine)
Site-directed mutagenesis, specifically the substitution of single amino acids, is a powerful tool to probe the role of individual residues in the structure and function of peptides. unipd.it The substitution of glycine with alanine (B10760859) is a common strategy used to investigate the effects of conformational flexibility. nih.gov
In the context of Latarcin-2a (ltc2a), which naturally adopts a flexible helix-hinge-helix structure, researchers replaced the glycine residue at position 11 with an alanine (ltc2aG11A). nih.govresearchgate.net Glycine, lacking a side chain, provides significant conformational flexibility, often acting as a "hinge" in peptide backbones. Alanine, with its small methyl side chain, restricts this flexibility, promoting a more rigid helical structure. nih.gov
The study revealed that this single substitution had significant consequences:
Structural Rigidity: The ltc2aG11A analog adopted a more rigid and continuous helical structure compared to the flexible parent peptide. nih.govresearchgate.net
Membrane Interaction: While both peptides preferentially inserted into anionic lipid monolayers (mimicking bacterial membranes), the more rigid ltc2aG11A was found to be more disruptive to zwitterionic supported lipid bilayers (mimicking mammalian cell membranes). nih.govresearchgate.net
Selective Toxicity: The decreased flexibility of the ltc2aG11A analog was correlated with an increase in its nonspecific interactions with zwitterionic membranes, suggesting it may have higher toxicity towards eukaryotic cells without a considerable change in its activity against bacterial membranes. nih.govresearchgate.net
This research highlights how a subtle change, like a Gly-to-Ala substitution, can significantly alter a peptide's interaction with different membrane types, providing insights into the molecular basis of its selective toxicity. nih.gov
Table 2: Comparison of Latarcin-2a and its G11A Analog
| Peptide | Sequence | Key Feature | Effect on Mammalian-Like Membranes |
| Latarcin-2a (ltc2a) | GLFGKLIKKFG RKAISYAVKKARGKH | Flexible helix-hinge-helix structure | Less disruptive |
| ltc2aG11A | GLFGKLIKKFA RKAISYAVKKARGKH | More rigid helical structure | More disruptive |
| Data sourced from Ryge et al. (2011). nih.govresearchgate.net |
Introduction of Specific Targeting Sequences (e.g., Cell-Penetrating Peptides)
To enhance the delivery of latarcins or their cargo to specific intracellular compartments, they can be fused with targeting sequences. A prominent example is the conjugation with cell-penetrating peptides (CPPs) or nuclear localization sequences (NLS). nih.gov CPPs are short peptides capable of crossing cellular membranes and facilitating the intracellular delivery of conjugated molecules. nih.govresearchgate.net
Research has demonstrated the cell-penetrating ability of a peptide derived from Latarcin 1 (LDP - Latarcin-derived peptide). nih.gov To further direct its localization, this LDP was conjugated with a well-known nuclear localization sequence from the Simian Virus T40 large T-antigen (NLS). nih.gov The resulting chimeric peptide, LDP-NLS, showed several improved characteristics:
Enhanced Translocation: The LDP-NLS conjugate efficiently translocated across the membrane of HeLa cells. nih.gov
Reduced Cytotoxicity: Interestingly, the LDP-NLS chimera exhibited lower cytotoxicity towards mammalian cells compared to the original LDP. nih.gov
Cargo Delivery: The LDP-NLS peptide successfully delivered a macromolecular protein cargo (β-galactosidase) into the cells. nih.gov
Antifungal Application: In another study, FITC-labeled LDP-NLS demonstrated effective penetration into the spores and hyphae of the fungus Fusarium solani, highlighting its potential as an antifungal agent. kvinzo.com
This strategy of fusing a membrane-active peptide like a latarcin derivative with a specific targeting sequence creates a multifunctional molecule capable of not only entering cells but also delivering a payload to a desired subcellular location, such as the nucleus. nih.govkvinzo.com
In Silico Approaches and Computational Modeling
Computational methods play a crucial role in modern peptide research, offering predictive insights into molecular interactions and guiding experimental design. These in silico approaches are particularly valuable for studying complex systems like peptide-membrane interactions.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) when it interacts with a second molecule (a receptor, such as a membrane or a protein). nih.gov The methodology involves a search algorithm that generates various possible binding poses and a scoring function that evaluates and ranks these poses to estimate binding affinity. nih.govnih.gov
In the context of latarcins, molecular docking has been used to simulate the interaction of these peptides with bacterial cell membranes. For example, simulations have been performed to understand how Latarcin-1 interacts with the outer and inner membranes of bacteria. eco-vector.com These studies can predict the binding energy (kcal/mol), which indicates the stability of the peptide-membrane complex. eco-vector.com While docking is a powerful tool for generating hypotheses about binding modes, it is important to note that accurately predicting absolute binding affinities remains a significant challenge due to factors like solvent effects and protein flexibility. nih.gov Nevertheless, it provides valuable qualitative insights into the key interactions driving the binding process. acs.orgresearchgate.net
Protein Data Bank (PDB) Template-Based Modeling
The investigation into the three-dimensional structure of this compound has utilized template-based modeling, leveraging existing structures in the Protein Data Bank (PDB). The solution NMR structure of Latarcin-2a is available under the PDB accession code 2G9P. rcsb.org This structure was determined in detergent micelles, which mimic a membrane environment. rcsb.org
For related peptides like Latarcin-1 (Ltc-1), its PDB file (2PCO) has been used for protein-protein docking studies to investigate its interaction with viral proteins. nih.gov In such studies, the known structure of the peptide serves as a template to predict its binding modes with target proteins. nih.gov The process often involves rigid global docking using servers like FireDock, followed by analysis of the interactions. nih.gov
Similarly, for modeling analogs of other latarcins, such as Latarcin-3a, the I-TASSER server has been employed. nih.gov This method uses a hierarchical approach to predict 3D structures by aligning the target sequence with templates from the PDB. nih.gov The quality of these models is then validated using statistical data like C-scores, Z-scores, and root-mean-square deviation (RMSD). nih.gov
Sequence Alignment and Homology Modeling
Sequence alignment and homology modeling are fundamental techniques for predicting the structure of a protein based on its amino acid sequence similarity to one or more proteins with known structures. wikipedia.orgscielo.org.za This methodology relies on the principle that protein structure is more conserved throughout evolution than its sequence. wikipedia.org
The initial and most critical step in homology modeling is the identification of a suitable template structure. wikipedia.orgscielo.org.za This is typically achieved by searching protein sequence databases using tools like BLAST or FASTA to find homologous proteins with solved structures. wikipedia.orgscielo.org.za More advanced methods like PSI-BLAST can identify more distant evolutionary relationships by iteratively building a position-specific scoring matrix (PSSM). wikipedia.orgyasara.org
Once a template is selected, the target sequence is aligned with the template sequence. The accuracy of this alignment is paramount to the quality of the final model. wikipedia.orgnih.gov Various programs, including Clustal, Muscle, and T-Coffee, can be used to generate these alignments. scielo.org.za For distantly related sequences, structural alignment programs that consider the three-dimensional structure of the template can yield better results. scielo.org.za
The aligned sequences are then used to build the model. The coordinates of the aligned residues from the template's backbone are transferred to the target protein. nih.gov Regions with insertions, deletions, or non-conserved side chains are modeled using information from structural databases or conformational space searches. nih.govnih.gov The final model often undergoes refinement to optimize its geometry and energy. yasara.org The quality of the resulting homology model is highly dependent on the sequence identity between the target and the template, with higher identity leading to more accurate models. wikipedia.orgscielo.org.za
Prediction of Conformational Propensity and Stability
The conformational preferences of latarcins have been analyzed to understand their structure in different environments. nih.gov In aqueous solutions, most latarcins, including Ltc-2b, are largely disordered. nih.govmdpi.com However, they exhibit a high propensity to fold into α-helical structures upon contact with lipid membranes or in membrane-mimicking environments like trifluoroethanol (TFE). mdpi.com
Circular dichroism (CD) spectroscopy has been a key experimental technique to study these conformational changes. Studies have shown that in the presence of lipid vesicles, all latarcins adopt a significant α-helical conformation. mdpi.com The molecule of Ltc-2a, a close homolog, was found to consist of two helical regions (residues 3-9 and 13-21) connected by a less structured hinge region. rcsb.org
Computational methods, such as molecular dynamics (MD) simulations, are employed to predict the stability of these conformations. mdpi.com MD simulations can track the movement of atoms over time, providing insights into the stability of the peptide's structure and its interactions with its environment. For instance, MD simulations can be used to assess the stability of a peptide-ligand complex by monitoring the root mean square deviation (RMSD) of the protein and ligand over the simulation period. mdpi.com A stable RMSD suggests a stable binding pose. mdpi.com
Comparative and Analog Research of Latarcin 2b
Comparative Analysis with Other Latarcin Family Members (e.g., Ltc1, Ltc2a, Ltc3a)
Latarcin-2b (Ltc2b) belongs to the latarcin family of linear, cationic, amphipathic peptides isolated from the venom of the Central Asian spider Lachesana tarabaevi. nih.gov These peptides are generally unstructured in aqueous solutions but adopt an α-helical conformation upon contact with lipid membranes, which is crucial for their biological activity. nih.govresearchgate.net The latarcin family is diverse, with members varying in length (from 20 to 35 residues), net charge (+2 to +10), and biological effects, including antimicrobial and hemolytic activities. nih.govnih.gov
This compound is a 26-residue peptide and a close homolog of Latarcin-2a (Ltc2a), and its properties are assumed to be very similar. nih.govresearchgate.net Systematic studies have categorized the main latarcins into four functional groups (A, B, C, and D) based on their physicochemical and biological properties. mdpi.com
Group A (Ltc1, Ltc2a): This group, to which Ltc2b is contextually assigned due to its similarity to Ltc2a, consists of highly active peptides. Ltc2a is noted for being the most aggressive and least selective member of the family, exhibiting high antimicrobial and hemolytic activity. mdpi.comnih.gov Structurally, Ltc2a possesses a unique helix-hinge-helix motif and a distinct coiled-coil-like hydrophobic strip, which contributes to its potent, indiscriminate membrane-permeabilizing action. nih.govmdpi.comnih.gov
Group B (Ltc3a, Ltc4a): These are shorter, C-terminally amidated peptides with high antimicrobial efficacy but significantly lower hemolytic activity compared to Group A. mdpi.comresearchgate.net This suggests a greater selectivity for bacterial over eukaryotic membranes.
Group C (Ltc5): This single-member group is also C-terminally amidated and displays high antimicrobial activity, similar to Group A, but with intermediate hemolytic effects. mdpi.com
Group D (Ltc6a, Ltc7): These are the longest latarcins with a low net positive charge. They exhibit little to no antimicrobial or hemolytic activity but can still perturb model lipid bilayers, suggesting a different, yet-to-be-defined biological role. mdpi.comresearchgate.net
The table below summarizes the key characteristics of representative latarcin family members, providing a comparative context for this compound.
| Peptide | Group | Length (Residues) | Net Charge | C-Terminus | Antimicrobial Activity | Hemolytic Activity (Human RBCs) |
|---|---|---|---|---|---|---|
| Latarcin-1 (Ltc1) | A | 26 | +6 | Free Acid | High | High (36% lysis) |
| Latarcin-2a (Ltc2a) | A | 26 | +9 | Free Acid | Very High | Very High (100% lysis) |
| This compound (Ltc2b) | A (inferred) | 26 | +8 | Free Acid (inferred) | High (inferred) | Strong (reported vs. rabbit RBCs) |
| Latarcin-3a (Ltc3a) | B | 20 | +6 | Amidated | Moderate-High | Low (16% lysis) |
Engineered this compound Variants and Analogs: Structure-Activity Relationship (SAR) Studies
To understand the relationship between peptide structure and biological function, researchers often create engineered variants or analogs. While specific studies on this compound variants are not widely documented, extensive research on its close homolog, Ltc2a, provides critical insights into the structural determinants of its activity. iiitd.edu.inrcsb.org
The structure of Ltc2a features two helical regions connected by a flexible hinge at Glycine-11 (Gly11). nih.govrcsb.org This helix-hinge-helix conformation is vital to its function. To probe the role of this hinge, an analog, Ltc2a(G11A), was synthesized by replacing the flexible Glycine (B1666218) with the more rigid Alanine (B10760859) residue. iiitd.edu.in
This single amino acid substitution had profound effects on the peptide's interaction with membranes:
Structural Change: The G11A substitution reduces the conformational flexibility of the peptide, resulting in a more rigid, linear helical structure compared to the kinked native form. iiitd.edu.in
Membrane Interaction: The Ltc2a(G11A) variant demonstrated stronger non-specific interactions with zwitterionic lipid membranes (which mimic eukaryotic cells). iiitd.edu.in
Biological Activity: While both the native Ltc2a and the G11A variant showed similar lytic activity towards model bacterial membranes, the increased interaction of the G11A analog with zwitterionic membranes suggests it may be more toxic to eukaryotic cells. This highlights that the flexible hinge in the native peptide is a key determinant for its selective toxicity. iiitd.edu.in
| Variant | Amino Acid at Position 11 | Key Structural Feature | Interaction with Zwitterionic Membranes | Potential Eukaryotic Toxicity |
|---|---|---|---|---|
| Latarcin-2a (Native) | Glycine (Gly) | Flexible helix-hinge-helix | Weaker, more specific | Lower |
| Ltc2a(G11A) (Analog) | Alanine (Ala) | Rigid, linear helix | Stronger, less specific | Higher |
The C-terminus of a peptide can be a free carboxyl group (-COOH) or a neutral amide group (-CONH2). This modification, known as C-terminal amidation, is a common post-translational modification in bioactive peptides that can significantly influence their efficacy. bas.bgbiorxiv.org Amidation removes the negative charge of the carboxyl group, increasing the peptide's net positive charge and often enhancing its stability and antimicrobial potency. nih.govbiorxiv.org
Within the latarcin family, Ltc3a, Ltc4a, and Ltc5a are naturally amidated, whereas Ltc1, Ltc2a, Ltc6a, and Ltc7 possess a free C-terminus. mdpi.comresearchgate.net Given its homology with Ltc2a, this compound is also presumed to have a free, non-amidated C-terminus.
Studies on other latarcins demonstrate the functional importance of this modification. For example, a synthetic, non-amidated version of Ltc3b (Ltc3b-G) showed significantly lower antimicrobial activity than its naturally amidated counterpart. nih.gov This suggests that the C-terminal amide is critical for the optimal function of certain latarcins, likely by stabilizing the α-helical structure and enhancing electrostatic interactions with negatively charged bacterial membranes. nih.govbiorxiv.org Therefore, engineering this compound with a C-terminal amide could be a strategy to potentially modulate its activity and selectivity.
Impact of Amino Acid Substitutions on Molecular and Biological Characteristics
Cross-Comparative Studies with Other Bioactive Peptides from Natural Sources
The structural and functional motifs of latarcins share similarities with various other linear antimicrobial peptides (AMPs) from diverse natural sources, highlighting convergent evolution in molecular defense mechanisms.
Comparison with other Spider Peptides: Latarcins are functionally similar to other spider venom peptides like Cupiennins from the wolf spider Cupiennius salei. Both are cationic, α-helical peptides with broad-spectrum antimicrobial activity. researchgate.net However, cupiennins also possess immunomodulatory capabilities not extensively reported for latarcins. researchgate.net Another spider peptide, Gomesin , has a different, β-sheet structure but shares the cationic and amphipathic properties that allow for membrane disruption. nih.gov
Comparison with Frog Skin Peptides: Sequence motifs in latarcins show similarities to peptides from frog skin. For instance, the arrangement of charged and hydrophobic residues in Ltc3a resembles that of Dahlein , and Ltc7 is similar to Brevinins . nih.gov
Comparison with Mammalian and Synthetic Peptides: The regular pattern of hydrophobic and charged residues in Ltc1 is comparable to the mammalian peptide tammar wallaby cathelicidin . nih.gov Furthermore, the structure of Ltc2a/2b shows similarities to the artificial peptide KALA , which is designed to form amphipathic helices and disrupt membranes. nih.gov These comparisons underscore the universal importance of an amphipathic helical structure for membrane-active peptides across different species and origins.
Future Directions and Research Challenges in Latarcin 2b Studies
Elucidating Unresolved Mechanistic Pathways for Latarcin-2b Action
The primary mechanism of action for this compound is believed to be membrane disruption, consistent with the "carpet-like" model where the peptide accumulates on the cell surface, leading to membrane destabilization. nih.govresearchgate.net However, the precise molecular events that follow membrane binding remain partially unresolved. While it is known that this compound can form pores and induce leakage in model lipid bilayers, the exact nature of these pores and the potential involvement of other cellular components are not fully understood. nih.govresearchgate.net
Future research should focus on:
Identifying Intracellular Targets: Some studies suggest that certain latarcins may translocate across the membrane to interact with intracellular targets. nih.govresearchgate.net Investigating potential interactions of this compound with intracellular components such as DNA, RNA, or specific proteins could reveal alternative or complementary mechanisms of action. nih.gov
Role of Lipid Rafts and Membrane Domains: The influence of specific lipid compositions and membrane domains, such as lipid rafts, on this compound's activity is an area ripe for exploration. Understanding how the peptide interacts with these specialized membrane regions could provide insights into its selectivity and potency.
Synergistic Effects: While functional synergy among different latarcins has not been observed, the potential for synergistic interactions with other antimicrobial agents or host defense peptides warrants investigation. nih.gov
Advanced Structural and Dynamic Studies of this compound Interactions
This compound, like other latarcins, is largely unstructured in aqueous solution and adopts an amphipathic α-helical conformation upon interacting with membranes. nih.govresearchgate.netnih.gov While techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have provided valuable structural information, a more dynamic and high-resolution understanding of its membrane interactions is needed. nih.govacs.org
Key research areas include:
High-Resolution Structural Determination: Obtaining a high-resolution structure of this compound bound to a model membrane would be a significant breakthrough. Techniques such as solid-state NMR and cryo-electron microscopy could provide unprecedented detail about its orientation, insertion depth, and oligomeric state within the lipid bilayer.
Molecular Dynamics Simulations: Advanced and extensive molecular dynamics (MD) simulations can offer a dynamic view of the peptide-membrane interaction process. mdpi.comtandfonline.com These simulations can help visualize the initial binding, conformational changes, and the process of membrane permeabilization at an atomic level.
Peptide-Lipid and Peptide-Peptide Interactions: Investigating the specific interactions between this compound and different lipid types (e.g., anionic vs. zwitterionic) is crucial for understanding its selectivity. Furthermore, studying the dynamics of peptide self-assembly on the membrane surface can clarify the formation of pores or other disruptive structures.
Rational Design Strategies for Enhanced Selectivity in Model Systems
A major challenge in developing antimicrobial peptides (AMPs) for therapeutic use is their potential toxicity to host cells. nih.gov this compound exhibits hemolytic activity, limiting its systemic applications. nih.govmdpi.com Rational design strategies are therefore essential to engineer analogs with enhanced selectivity for microbial or cancer cells over healthy mammalian cells. nih.govnih.govresearchgate.net
Future design strategies should consider:
Modulating Hydrophobicity and Cationicity: The balance between hydrophobicity and net positive charge is a key determinant of an AMP's activity and selectivity. frontiersin.org Systematically modifying the amino acid sequence to fine-tune these properties can lead to analogs with improved therapeutic indices. For instance, reducing hydrophobicity has been shown to contribute to selectivity for anionic membranes of pathogens. frontiersin.org
Hinge Region Modification: Latarcin-2a, a closely related peptide, possesses a helix-hinge-helix structure. The flexibility of this hinge region influences its interaction with membranes. researchgate.net Modifying the hinge region of this compound could alter its conformational dynamics and potentially increase its specificity. researchgate.net
Amino Acid Substitutions: Replacing specific amino acids can have a profound impact on peptide function. For example, substituting glycine (B1666218) with alanine (B10760859) can reduce conformational flexibility and alter membrane interactions. researchgate.net Alanine scanning mutagenesis can be employed to identify key residues responsible for activity and toxicity, guiding the design of more selective peptides. researchgate.net
Exploration of Novel Biological Functions in Preclinical and In Vitro Models
While the antimicrobial properties of latarcins are well-documented, their potential in other therapeutic areas remains largely unexplored. researchgate.net The cytolytic nature of this compound suggests it may have applications beyond treating bacterial infections. nih.govresearchgate.net
Promising areas for future research include:
Anticancer Activity: Latarcin-2a has shown cytotoxicity against human erythroleukemia K562 cells by inducing plasma membrane instability. nih.govresearchgate.netfrontiersin.org Investigating the anticancer potential of this compound against a broader range of cancer cell lines, both in vitro and in preclinical animal models, is a logical next step. researchgate.net
Antiviral and Antifungal Properties: The broad-spectrum activity of latarcins against bacteria and yeast suggests they may also be effective against other pathogens like viruses and fungi. researchgate.net Screening this compound and its analogs for activity against various viral and fungal strains could uncover new therapeutic applications.
Immunomodulatory Effects: Some antimicrobial peptides have been shown to modulate the host immune response. frontiersin.org Investigating whether this compound can influence inflammatory pathways or the activity of immune cells could reveal novel immunomodulatory functions.
Addressing Research Limitations: Peptide Flexibility and Stability for In Vitro Applications
The inherent flexibility and potential instability of peptides like this compound present significant challenges for their development as therapeutic agents. nih.govmdpi.com Addressing these limitations is crucial for translating in vitro findings into practical applications.
Key challenges and potential solutions include:
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Latarcin-2b’s biological activity?
- Methodological Guidance : Begin by identifying gaps in existing literature (e.g., antimicrobial mechanisms or structural interactions) using systematic reviews or meta-analyses . Narrow the scope using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: “How does this compound’s α-helical structure influence its bactericidal activity against Gram-negative pathogens compared to Gram-positive strains?” .
Q. What experimental parameters should be prioritized when first characterizing this compound?
- Methodological Guidance : Prioritize purity validation (e.g., HPLC/MS), structural confirmation (NMR/CD spectroscopy), and baseline bioactivity assays (MIC/MBC testing). Include three experimental replicates to ensure reliability . Document solvent compatibility and storage conditions (pH, temperature) to avoid degradation artifacts .
Q. How to conduct a systematic literature review on this compound’s mechanisms?
- Methodological Guidance : Use databases like PubMed and Web of Science with Boolean operators (e.g., “this compound AND (antimicrobial OR cytotoxicity)”). Filter for peer-reviewed studies post-2010 to prioritize recent findings. Critically appraise methodologies in primary papers, noting inconsistencies in assay conditions (e.g., buffer composition, cell lines) .
Advanced Research Questions
Q. How to design dose-response studies for this compound while controlling for cytotoxicity?
- Methodological Guidance : Use a dual-assay approach:
Bioactivity : Measure MIC/MBC values across logarithmic dilutions (e.g., 0.1–100 μM).
Cytotoxicity : Perform hemolysis assays (e.g., RBC lysis) or MTT assays on mammalian cell lines.
Normalize results to solvent controls and report selectivity indices (e.g., IC50-to-MIC ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
